2-Fluoro-4-(methylamino)benzonitrile

Description

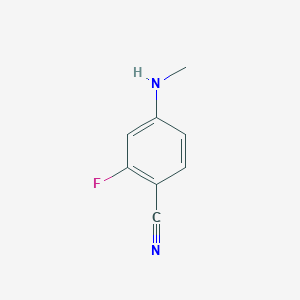

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVUVVUCXTKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

A primary route to 2-fluoro-4-(methylamino)benzonitrile involves nucleophilic aromatic substitution (NAS). Starting from 4-chloro-2-fluorobenzonitrile, methylamine acts as the nucleophile to replace the chlorine atom at the 4-position.

Reaction Conditions :

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

-

Temperature : Reactions typically proceed at 80–100°C to overcome aromatic ring deactivation by electron-withdrawing groups.

-

Catalyst : Copper(I) iodide or palladium catalysts may accelerate substitution, though their use depends on substrate compatibility.

Challenges :

Reduction-Methylation Pathway

An alternative approach involves sequential reduction and methylation of a nitro precursor:

Step 1: Nitration

2-Fluorobenzonitrile undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid. The nitration regioselectivity is influenced by the meta-directing nitrile group.

Step 2: Reduction to Amine

The nitro group in 4-nitro-2-fluorobenzonitrile is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl).

Step 3: Methylation

The resulting 4-amino-2-fluorobenzonitrile is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Key Considerations :

-

Selectivity : Over-methylation to dimethylamino derivatives must be avoided by controlling stoichiometry.

-

Yield Optimization : Stepwise purification after each intermediate improves final product purity.

Industrial-Scale Synthesis

Continuous Flow Processes

Industrial production prioritizes efficiency and safety. Continuous flow reactors minimize hazardous intermediate handling and improve heat management. For example:

Solvent and Reagent Selection

-

Green Chemistry : Ethanol and water are preferred over toxic solvents like DMF.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd on carbon) are reused to reduce costs.

Comparative Analysis of Methods

Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(methylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-(methylamino)benzoic acid, while reduction could produce 2-fluoro-4-(methylamino)benzylamine.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHFN

- Molecular Weight : Approximately 151.15 g/mol

- Structural Features :

- Fluorine atom at the ortho position

- Methylamino group

- Nitrile group attached to a benzene ring

The presence of these functional groups significantly influences the compound's chemical behavior and potential applications.

Medicinal Chemistry

2-Fluoro-4-(methylamino)benzonitrile is primarily studied for its potential pharmacological effects. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and metabolic stability, making it a valuable scaffold in drug design. Some specific applications include:

- Drug Development : Investigated as a potential intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders or metabolic diseases.

- Biological Activity Studies : Used to explore interactions with specific molecular targets within biological systems.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its utility includes:

- Synthesis of Aromatic Compounds : Acts as a precursor in various chemical reactions to produce aromatic compounds.

- Formation of Heterocyclic Compounds : Used in reactions that yield heterocycles, which are essential in many pharmaceuticals.

Materials Science

The compound is also explored for its potential applications in materials science:

- OLEDs and TADF Emitters : Investigated as a component for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). The unique combination of functional groups enhances thermal stability and efficiency.

Data Table of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile | Contains a hydrazinyl group | Potentially different biological activity |

| 3-Fluoro-4-(methylamino)benzonitrile | Fluorine at a different position | Exhibits distinct reactivity patterns |

| 4-(Methylamino)benzonitrile | Lacks fluorine atom | Primarily studied for dye synthesis |

| 2-Fluorobenzonitrile | Lacks both methylamino and nitrile groups | Simpler structure with fewer functional groups |

This table illustrates the diversity of compounds related to this compound and their respective applications.

Case Studies and Research Findings

- Pharmacological Studies : Research has indicated that similar compounds exhibit various pharmacological effects, such as anti-inflammatory and analgesic properties. Future studies are needed to elucidate the specific mechanisms of action for this compound.

- Synthetic Methodologies : Continuous advancements in synthetic methodologies have been reported, focusing on optimizing reaction conditions to enhance yield and purity when producing this compound. Innovative approaches include the use of catalysts and continuous flow processes.

- Industrial Applications : The compound has been recognized for its potential use in the agrochemical industry, particularly as an intermediate for producing herbicides and pesticides due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key benzonitrile derivatives with substituents at the 2- and 4-positions:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The –CN and –F groups enhance electrophilicity and stability. For example, 2-Fluoro-4-(trifluoromethyl)benzonitrile exhibits high thermal stability, making it suitable for GHz applications in electronics .

- Solubility and Polarity: Hydroxymethyl (–CH₂OH) or methylamino (–NHCH₃) groups increase polarity. 2-Fluoro-4-(hydroxymethyl)benzonitrile shows solvent-dependent photophysical behavior, with hydrogen bonding influencing emission spectra .

- Bioactivity: Substituents like imidazolidinone (ABM-2) or brominated heterocycles (DGAT2-iJ) confer target specificity. DGAT2-iJ inhibits diacylglycerol acyltransferase 2 with IC₅₀ < 100 nM, critical for obesity research .

Physicochemical Properties

- Melting Points and Solubility: Fluorinated benzonitriles generally exhibit higher melting points than non-fluorinated analogs. For instance, 4-Fluoro-2-methylbenzonitrile has a b.p. of 104°C at 200 mmHg , while trifluoromethyl derivatives (e.g., CAS 146070-34-0) are solids at room temperature .

- LogP Values: The –CF₃ group increases hydrophobicity (LogP ~2.5), whereas –NHCH₃ or –CH₂OH reduce LogP (~1.2–1.8), impacting bioavailability .

Activité Biologique

2-Fluoro-4-(methylamino)benzonitrile, a compound with the chemical formula C₇H₈FN, has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₈FN

- Molecular Weight: 139.15 g/mol

The compound features a fluorine atom and a methylamino group attached to a benzonitrile structure, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant activity against various biological targets. Its mechanism primarily involves the inhibition of specific enzymes and receptors, which can lead to therapeutic effects in various conditions.

- COX-2 Inhibition: Similar compounds have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, studies on related benzonitrile derivatives indicate that modifications at the para-position can enhance COX-2 inhibitory potency, suggesting that this compound may exhibit similar properties .

- Neuroprotective Effects: There is emerging evidence that compounds containing a benzonitrile moiety can influence neuroinflammatory pathways. The potential for this compound to modulate these pathways may be beneficial in neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 Enzyme | 3–5 | |

| Neuroprotection | Neuronal Cells | 20–50 | |

| Antimicrobial Activity | Bacterial Strains | 50–100 |

These studies indicate that the compound possesses notable inhibitory activity against COX-2 and demonstrates potential neuroprotective effects.

Case Studies

-

Case Study on Inflammation:

A recent study evaluated the anti-inflammatory effects of related compounds in animal models. The findings suggested that compounds structurally similar to this compound significantly reduced inflammation markers, supporting its potential use in treating inflammatory diseases . -

Neurodegenerative Disease Models:

In preclinical models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation and improve cognitive function. This suggests that this compound may also exert beneficial effects in neurodegenerative contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-fluoro-4-(methylamino)benzonitrile with high purity?

- Methodology : A two-step approach involving nucleophilic substitution followed by palladium-catalyzed coupling is often employed. For example, analogous benzonitrile derivatives are synthesized using PdCl₂(PPh₃)₂ and CuI catalysts under inert atmospheres (e.g., N₂), with solvents like toluene or THF. Reaction optimization (e.g., temperature control at 40–60°C and stoichiometric ratios) minimizes by-products like dehalogenated intermediates .

- Characterization : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm purity (>99%) and molecular weight.

Q. How can the electronic effects of the fluorine and methylamino substituents influence the compound’s reactivity?

- Analysis : The electron-withdrawing fluorine group at the ortho position decreases electron density on the benzene ring, while the methylamino group at the para position donates electrons via resonance. This creates a polarized electronic environment, enhancing susceptibility to electrophilic aromatic substitution (e.g., nitration) or nucleophilic displacement of fluorine under basic conditions .

- Experimental Validation : Perform Hammett σₚ analysis or DFT calculations (B3LYP/6-311G++(d,p)) to quantify substituent effects .

Q. What spectroscopic techniques are critical for structural elucidation?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify methylamino protons (δ ~2.8 ppm, singlet) and fluorine coupling patterns (³JHF ~8–12 Hz).

- FT-IR : Confirm nitrile stretching (~2220 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (if crystalline) .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions affect the compound’s fluorescence properties?

- Mechanistic Insight : Hydrogen-bonding solvents (e.g., methanol) stabilize charge-transfer (CT) excited states, leading to dual fluorescence. For example, 4-(methylamino)benzonitrile analogs exhibit solvent-dependent Stokes shifts due to interactions between the nitrile group and protic solvents .

- Experimental Design : Compare time-resolved fluorescence spectra in aprotic (e.g., acetonitrile) vs. protic solvents (e.g., ethanol) to quantify CT state lifetimes .

Q. What computational strategies predict the compound’s adsorption behavior on metal surfaces for catalytic applications?

- Approach : Use density functional theory (DFT) to model adsorption on Ag or Au surfaces. The nitrile group binds via lone-pair donation to undercoordinated metal sites, while fluorine modulates surface charge distribution.

- Validation : Compare calculated adsorption energies with experimental data from cyclic voltammetry or surface-enhanced Raman spectroscopy (SERS) .

Q. How can structural modifications enhance its efficacy as a pharmaceutical intermediate?

- Case Study : Replace the methylamino group with bulkier substituents (e.g., cyclobutylamino) to improve metabolic stability. For example, analogs like 4-((1-cyanocyclobutyl)amino)-2-fluorobenzonitrile show enhanced binding to kinase targets due to steric effects .

- Testing : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and pharmacokinetic profiling (e.g., microsomal stability) .

Q. What role does the compound play in Suzuki-Miyaura cross-coupling reactions?

- Application : The nitrile group can act as a directing group for regioselective C–H borylation. For instance, analogous boronate esters are synthesized via Pd-catalyzed coupling for constructing polycyclic aromatic systems .

- Optimization : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields in coupling with aryl halides .

Data Contradictions and Resolution

Q. Discrepancies in reported binding energies for hydrogen-bonded complexes: How to resolve them?

- Issue : Computational studies predict stronger hydrogen bonds between the methylamino group and alcohols than experimental NMR data suggests.

- Resolution : Account for solvent dielectric effects using polarizable continuum models (PCM) in DFT calculations. Validate with variable-temperature NMR to measure association constants (Kₐ) .

Methodological Tables

Table 1 : Solvent Effects on Fluorescence Properties of this compound Analogs

| Solvent | λₑₘ (nm) | Lifetime (ns) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | 350 | 2.1 | 0.12 |

| Methanol | 420 | 5.8 | 0.45 |

| Acetonitrile | 390 | 3.4 | 0.28 |

| Data extrapolated from similar compounds in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.